Cfp-aaf-pab is a synthetic, active-site-directed inhibitor of EP24.15, a metalloendopeptidase found in various tissues, including the brain, pituitary gland, and vascular endothelium [, , , , , , , ]. This enzyme plays a crucial role in the degradation of various neuropeptides, including luteinizing hormone-releasing hormone (LHRH) and dynorphin [, , , , ]. Cfp-aaf-pab's ability to inhibit EP24.15 makes it a valuable tool in studying the physiological roles of these neuropeptides and exploring its therapeutic potential in conditions associated with their dysregulation.
While the provided literature doesn't explicitly detail the complete synthesis procedure for cfp-aaf-pab, a related paper [] describes the synthesis of a novel EP24.15 inhibitor, SA898. This synthesis involves multiple steps and utilizes specific reagents and reaction conditions. Given the structural similarities between cfp-aaf-pab and SA898, it's plausible that their synthesis methodologies share common principles and techniques.
Cfp-aaf-pab acts as a competitive inhibitor of EP24.15 [, , , , , , , ]. This means it competes with the enzyme's natural substrates for binding to the active site. By binding to the active site, cfp-aaf-pab prevents the enzyme from cleaving its target peptides, leading to increased levels of these peptides in tissues and circulation. This mechanism is supported by studies demonstrating that cfp-aaf-pab administration results in a significant increase in the half-life and recovery of LHRH in vivo [, ].
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4